molecular formula C22H27BrN2O3 B283444 N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

Numéro de catalogue B283444
Poids moléculaire: 447.4 g/mol
Clé InChI: YIYWVUOIZVUKHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide, also known as ABP-700, is a small molecule that has been developed as a selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. This receptor plays a crucial role in a variety of physiological and pathological processes, including learning and memory, inflammation, and pain. ABP-700 has been shown to have potential therapeutic applications in a range of disorders, such as Alzheimer's disease, schizophrenia, and chronic pain.

Mécanisme D'action

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide acts as a selective inhibitor of the α7 nAChR subtype, which is highly expressed in the brain and has been implicated in a variety of physiological and pathological processes. By blocking the activity of this receptor, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide can modulate the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include changes in neurotransmitter release, modulation of synaptic plasticity, and alterations in gene expression. In addition, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in a range of disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its selectivity for the α7 nAChR subtype, which allows for specific modulation of this receptor without affecting other nAChR subtypes. However, one limitation of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its relatively low potency, which may limit its effectiveness in certain disease models.

Orientations Futures

There are several future directions for research on N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of the α7 nAChR subtype, which may have improved therapeutic potential. Another area of interest is the investigation of the role of α7 nAChR in other disease models, such as depression and anxiety. Finally, the development of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide as a clinical therapy for Alzheimer's disease, schizophrenia, and chronic pain is an important future direction for research.

Méthodes De Synthèse

The synthesis of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide involves several steps, starting with the preparation of the key intermediate 4-bromo-3,5-diethoxybenzyl alcohol. This is followed by the reaction of the alcohol with allyl bromide to form the allyl ether derivative. The resulting compound is then reacted with 4-aminophenylbutyric acid to obtain the final product, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide.

Applications De Recherche Scientifique

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in a variety of disease models. In Alzheimer's disease, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve cognitive function and reduce amyloid-beta peptide levels in the brain. In schizophrenia, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve sensory processing and reduce the negative symptoms of the disease. In chronic pain, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to reduce pain behavior and inflammation.

Propriétés

Formule moléculaire

C22H27BrN2O3

Poids moléculaire

447.4 g/mol

Nom IUPAC

N-[4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]butanamide

InChI

InChI=1S/C22H27BrN2O3/c1-4-7-21(26)25-18-10-8-17(9-11-18)24-15-16-13-19(23)22(28-12-5-2)20(14-16)27-6-3/h5,8-11,13-14,24H,2,4,6-7,12,15H2,1,3H3,(H,25,26)

Clé InChI

YIYWVUOIZVUKHF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

SMILES canonique

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.